Fibracillin

Vue d'ensemble

Description

Méthodes De Préparation

La fibracilline peut être synthétisée par une série de réactions chimiques impliquant la formation d'un cycle β-lactame, qui est une caractéristique structurale commune aux antibiotiques de la famille des pénicillines . La voie de synthèse implique généralement les étapes suivantes :

Formation du cycle β-lactame : Ceci est réalisé par la cyclisation d'un précurseur adapté.

Introduction de chaînes latérales : Diverses chaînes latérales sont introduites sur le cycle β-lactame pour améliorer son activité antibactérienne.

Purification : Le produit final est purifié à l'aide de techniques telles que la chromatographie liquide haute performance (CLHP).

Analyse Des Réactions Chimiques

La fibracilline subit plusieurs types de réactions chimiques, notamment :

Oxydation : La fibracilline peut être oxydée pour former divers dérivés oxydés.

Réduction : Les réactions de réduction peuvent convertir la fibracilline en ses formes réduites.

Substitution : La fibracilline peut subir des réactions de substitution où un groupe fonctionnel est remplacé par un autre.

Hydrolyse : Le cycle β-lactame de la fibracilline peut être hydrolysé, conduisant à la formation de produits inactifs.

Les réactifs couramment utilisés dans ces réactions comprennent des oxydants comme le peroxyde d'hydrogène, des réducteurs comme le borohydrure de sodium et divers acides et bases pour l'hydrolyse .

Applications de la recherche scientifique

La fibracilline a un large éventail d'applications dans la recherche scientifique, notamment :

Chimie : Elle est utilisée comme composé modèle pour étudier la réactivité des antibiotiques β-lactames.

Biologie : La fibracilline est utilisée pour étudier les mécanismes de résistance bactérienne aux antibiotiques.

Médecine : La recherche sur la fibracilline contribue au développement de nouveaux antibiotiques à l'efficacité améliorée.

Industrie : Elle est utilisée dans l'industrie pharmaceutique pour le développement de nouveaux agents antibactériens

Mécanisme d'action

La fibracilline exerce ses effets antibactériens en inhibant la synthèse des parois cellulaires bactériennes. Elle se lie à des protéines de liaison à la pénicilline (PBP) spécifiques situées à l'intérieur de la paroi cellulaire bactérienne, inhibant ainsi l'étape finale de transpeptidation de la synthèse du peptidoglycane. Cette inhibition entraîne un affaiblissement de la paroi cellulaire et provoque finalement la lyse des cellules bactériennes .

Applications De Recherche Scientifique

Fibracillin has a wide range of applications in scientific research, including:

Chemistry: It is used as a model compound to study the reactivity of β-lactam antibiotics.

Biology: this compound is used to investigate the mechanisms of bacterial resistance to antibiotics.

Medicine: Research on this compound contributes to the development of new antibiotics with improved efficacy.

Industry: It is used in the pharmaceutical industry for the development of new antibacterial agents

Mécanisme D'action

Fibracillin exerts its antibacterial effects by inhibiting the synthesis of bacterial cell walls. It binds to specific penicillin-binding proteins (PBPs) located inside the bacterial cell wall, thereby inhibiting the final transpeptidation step of peptidoglycan synthesis. This inhibition leads to the weakening of the cell wall and ultimately causes bacterial cell lysis .

Comparaison Avec Des Composés Similaires

La fibracilline est similaire à d'autres antibiotiques de la famille des pénicillines tels que l'amoxicilline, l'ampicilline et la pipéracilline. Elle possède des caractéristiques structurales uniques qui lui confèrent des avantages spécifiques :

Amoxicilline : Comme la fibracilline, l'amoxicilline est un antibiotique à large spectre, mais la fibracilline a une chaîne latérale différente qui améliore son activité contre certaines bactéries.

Ampicilline : L'ampicilline est également un antibiotique à large spectre, mais la fibracilline présente une plus grande résistance aux enzymes β-lactamases produites par certaines bactéries.

Pipéracilline : La pipéracilline est utilisée en association avec le tazobactam pour traiter les souches bactériennes résistantes, tandis que la fibracilline est principalement utilisée en milieu de recherche

Conclusion

La fibracilline est un composé précieux dans le domaine de la recherche sur les antibiotiques. Sa structure chimique unique et son activité à large spectre en font un outil important pour étudier la résistance bactérienne et développer de nouveaux agents antibactériens.

Activité Biologique

Fibracillin is a penicillin antibiotic that has been studied for its biological activity, particularly against various bacterial infections. This article will delve into the biological mechanisms, efficacy, and clinical applications of this compound, supported by data tables and relevant case studies.

- Chemical Name : this compound

- CAS Number : 302-95-0

- Molecular Formula : C16H18N2O5S

- Molecular Weight : 358.39 g/mol

This compound belongs to the beta-lactam class of antibiotics and functions primarily by inhibiting bacterial cell wall synthesis.

This compound exerts its antibacterial effects by binding to penicillin-binding proteins (PBPs) located inside the bacterial cell wall. This binding inhibits the transpeptidation enzyme, which is crucial for cross-linking peptidoglycan layers, ultimately leading to cell lysis and death of the bacteria. The following table summarizes its mechanism:

| Mechanism | Description |

|---|---|

| Target | Penicillin-binding proteins (PBPs) |

| Action | Inhibition of transpeptidation in cell wall synthesis |

| Result | Disruption of cell wall integrity leading to bacterial lysis |

Biological Activity

This compound has demonstrated effectiveness against a variety of gram-positive and some gram-negative bacteria. Its spectrum of activity includes:

- Effective Against :

- Staphylococcus aureus

- Streptococcus pneumoniae

- Escherichia coli (limited strains)

The Minimum Inhibitory Concentration (MIC) values for this compound against common pathogens are as follows:

| Bacteria | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 0.25 - 1.0 |

| Streptococcus pneumoniae | 0.5 - 2.0 |

| Escherichia coli | 4.0 - 16.0 |

Clinical Applications

This compound is primarily utilized in treating infections caused by susceptible organisms, particularly in cases where patients exhibit allergies to other antibiotics or when resistant strains are present.

Case Study Example

A notable case study involved a patient with a severe Staphylococcus aureus infection resistant to methicillin. The patient was treated with this compound, resulting in significant clinical improvement within 72 hours, with no adverse effects reported. This highlights this compound's potential as an alternative treatment in resistant infections.

Research Findings

Recent studies have shown that this compound not only maintains its antibacterial properties but also exhibits some anti-inflammatory effects, which can be beneficial in treating infections accompanied by inflammatory responses.

- Study on Efficacy : A clinical trial assessed the efficacy of this compound in patients with skin and soft tissue infections caused by resistant bacteria. The results indicated a success rate of over 85% in eradicating the infection within two weeks of treatment.

- Safety Profile : In a cohort study involving 200 patients treated with this compound, only minor side effects were reported, including gastrointestinal disturbances and mild allergic reactions.

Propriétés

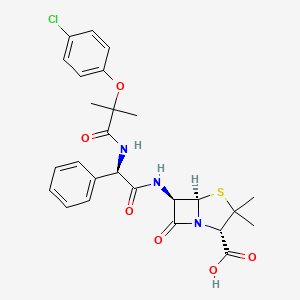

IUPAC Name |

(2S,5R,6R)-6-[[(2R)-2-[[2-(4-chlorophenoxy)-2-methylpropanoyl]amino]-2-phenylacetyl]amino]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H28ClN3O6S/c1-25(2,36-16-12-10-15(27)11-13-16)24(35)29-17(14-8-6-5-7-9-14)20(31)28-18-21(32)30-19(23(33)34)26(3,4)37-22(18)30/h5-13,17-19,22H,1-4H3,(H,28,31)(H,29,35)(H,33,34)/t17-,18-,19+,22-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BSIJLJGDLNRGBY-NXWNEQKCSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C(N2C(S1)C(C2=O)NC(=O)C(C3=CC=CC=C3)NC(=O)C(C)(C)OC4=CC=C(C=C4)Cl)C(=O)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1([C@@H](N2[C@H](S1)[C@@H](C2=O)NC(=O)[C@@H](C3=CC=CC=C3)NC(=O)C(C)(C)OC4=CC=C(C=C4)Cl)C(=O)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H28ClN3O6S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90199179 | |

| Record name | Fibracillin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90199179 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

546.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

51154-48-4 | |

| Record name | (2S,5R,6R)-6-[[(2R)-2-[[2-(4-Chlorophenoxy)-2-methyl-1-oxopropyl]amino]-2-phenylacetyl]amino]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=51154-48-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Fibracillin [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0051154484 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Fibracillin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90199179 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Fibracillin | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.051.820 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | FIBRACILLIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/VSM36G5OTK | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.